molecular formula C13H10N2O3 B8653754 5-(2-Furancarboxamido)-2-methylbenzoxazole

5-(2-Furancarboxamido)-2-methylbenzoxazole

Cat. No.: B8653754
M. Wt: 242.23 g/mol
InChI Key: VJJKBUWIMWFZSX-UHFFFAOYSA-N
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Description

5-(2-Furancarboxamido)-2-methylbenzoxazole is a useful research compound. Its molecular formula is C13H10N2O3 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

N-(2-methyl-1,3-benzoxazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C13H10N2O3/c1-8-14-10-7-9(4-5-11(10)18-8)15-13(16)12-3-2-6-17-12/h2-7H,1H3,(H,15,16)

InChI Key

VJJKBUWIMWFZSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-methylbenzoxazole (14 8 g, 0.100 mol) and 2,6-lutidine (12.0 g, 0.111 mol) were combined with 100 mL of tetrahydrofuran (THF) and the solution was cooled to 3° C. in an ice-bath under nitrogen. 2-Furoyl chloride (13.7 g, 0.105 mol) in 20 mL of THF was added dropwise so as to keep the temperature below 10° C. After addition the ice-bath was removed and after stirring for 1 hour the mixture was poured into 300 mL of water. The solid was collected and washed with water and dried. This afforded 21.1 g (87% yield) of product; m.p. 156°-158° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
87%

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